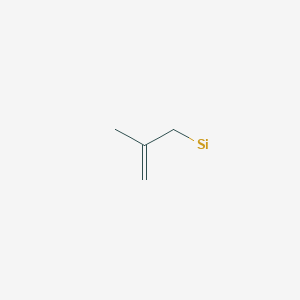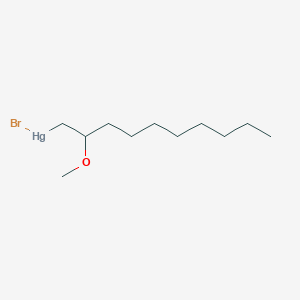
Bromo(2-methoxydecyl)mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromo(2-methoxydecyl)mercury: is an organomercury compound characterized by the presence of a bromine atom, a methoxy group, and a decyl chain attached to a mercury atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bromo(2-methoxydecyl)mercury typically involves the reaction of 2-methoxydecyl bromide with mercury salts under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: Bromo(2-methoxydecyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury oxides.
Reduction: Reduction reactions can convert it back to elemental mercury.
Substitution: The bromine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products:
Oxidation: Mercury oxides.
Reduction: Elemental mercury.
Substitution: Various halogenated derivatives.
科学的研究の応用
Bromo(2-methoxydecyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems and as a tool for studying mercury toxicity.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceuticals.
Industry: Utilized in the production of specialized materials and as a catalyst in chemical processes.
作用機序
The mechanism of action of Bromo(2-methoxydecyl)mercury involves its interaction with cellular components, particularly thiol groups in proteins and enzymes. This interaction can disrupt normal cellular functions, leading to toxic effects. The compound’s ability to form stable complexes with thiol groups is a key aspect of its mechanism of action.
類似化合物との比較
Methylmercury: Another organomercury compound with a methyl group instead of a methoxydecyl chain.
Ethylmercury: Similar to methylmercury but with an ethyl group.
Phenylmercury: Contains a phenyl group attached to mercury.
Comparison:
Bromo(2-methoxydecyl)mercury: is unique due to its longer alkyl chain and the presence of a bromine atom, which can influence its reactivity and biological interactions.
Methylmercury: and are more commonly studied for their toxicological effects, while is known for its use in antiseptics and preservatives.
This detailed article provides an overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
113815-43-3 |
|---|---|
分子式 |
C11H23BrHgO |
分子量 |
451.80 g/mol |
IUPAC名 |
bromo(2-methoxydecyl)mercury |
InChI |
InChI=1S/C11H23O.BrH.Hg/c1-4-5-6-7-8-9-10-11(2)12-3;;/h11H,2,4-10H2,1,3H3;1H;/q;;+1/p-1 |
InChIキー |
KCWDQSWCLHFENV-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCC(C[Hg]Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-7-nitro-[1]benzofuro[5,4-e][1,3]benzoxazole](/img/structure/B14297330.png)
![2-Methyl-1-oxo-4-[(propan-2-yl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14297341.png)

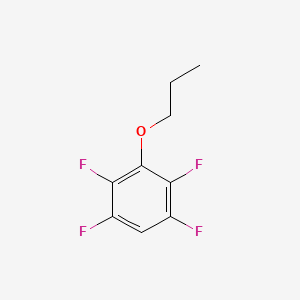
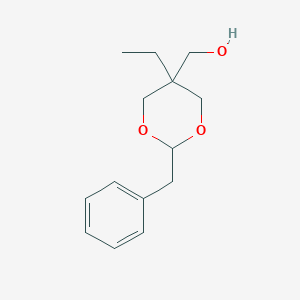
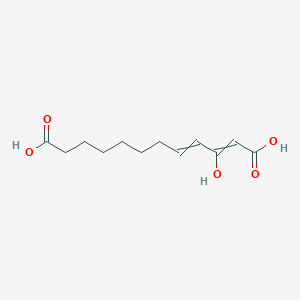
![3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile](/img/structure/B14297355.png)
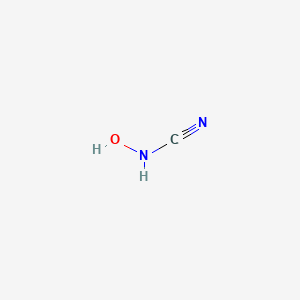
![3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14297361.png)
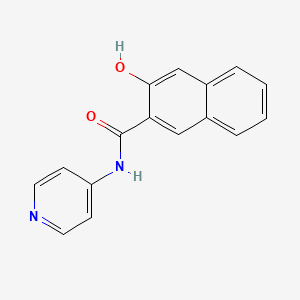
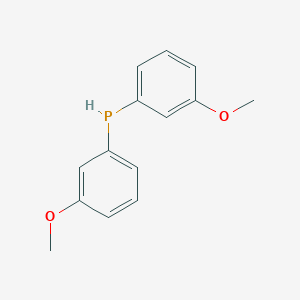
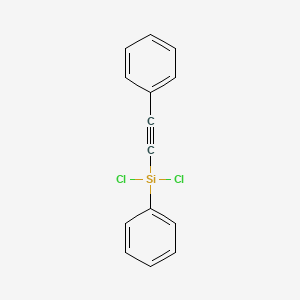
![1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)-](/img/structure/B14297388.png)
